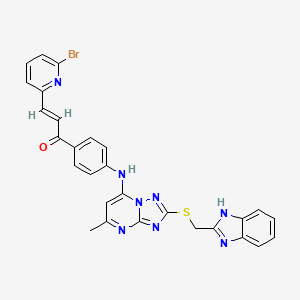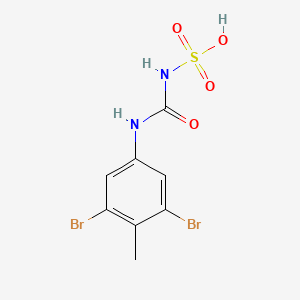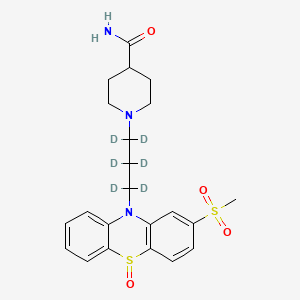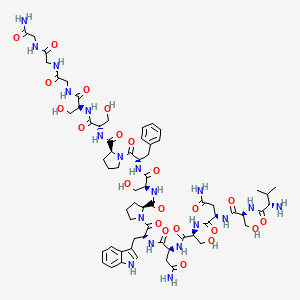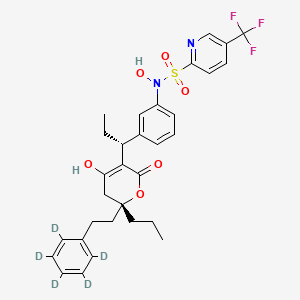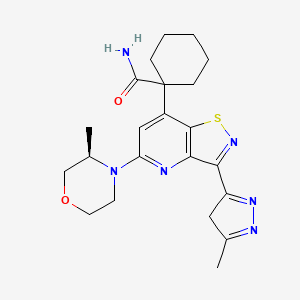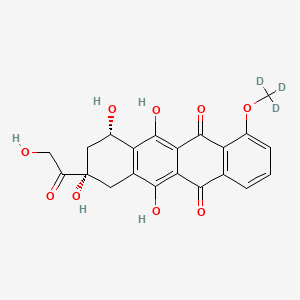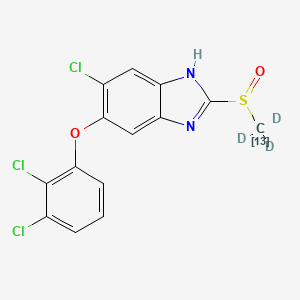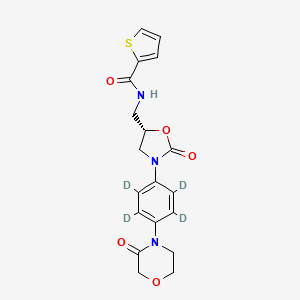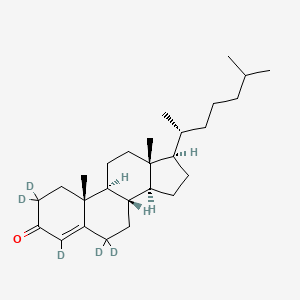
4-Cholesten-3-one-2,2,4,6,6-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cholesten-3-one-2,2,4,6,6-D5 is a deuterated derivative of 4-Cholesten-3-one, a compound that is an intermediate oxidation product of cholesterol. This compound is primarily used in scientific research due to its unique properties and its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cholesten-3-one-2,2,4,6,6-D5 involves the deuteration of 4-Cholesten-3-oneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain high purity and yield. The process involves multiple steps, including the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired chemical purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
4-Cholesten-3-one-2,2,4,6,6-D5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Various substitution reactions can occur, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Cholesten-3-one-2,2,4,6,6-D5 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used to study cholesterol metabolism and its role in cellular processes.
Medicine: Research involving this compound includes its potential effects on cancer cell viability and lipid metabolism.
Industry: It is utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
4-Cholesten-3-one-2,2,4,6,6-D5 exerts its effects by interacting with specific molecular targets and pathways. In cancer research, it has been shown to reduce cell viability and migration by altering lipid metabolism and disrupting membrane raft integrity. The compound affects the expression of enzymes involved in lipogenesis and cholesterol synthesis, as well as transporters involved in cholesterol efflux .
Comparison with Similar Compounds
Similar Compounds
4-Cholesten-3-one: The non-deuterated version of 4-Cholesten-3-one-2,2,4,6,6-D5.
Cholestenone-d5: Another deuterated derivative of cholestenone.
Cholestenone-13C: A carbon-13 labeled version of cholestenone
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and improved detection in analytical techniques. This makes it particularly valuable in studies involving metabolic pathways and molecular interactions .
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
389.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i9D2,13D2,17D |
InChI Key |
NYOXRYYXRWJDKP-WXOWQUKUSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


